Formyl-methionine-leucine-phenylalanine-lysine, commonly referred to as fMLPL, is a peptide that plays a significant role in immunological responses, particularly in the activation of neutrophils. This compound is classified as a formylated peptide and is recognized for its ability to activate G protein-coupled receptors (GPCRs) in immune cells, thereby influencing various biological processes such as chemotaxis and respiratory burst in neutrophils.
fMLPL is derived from the natural process of protein synthesis and is classified under formylated peptides. It is synthesized through solid-phase peptide synthesis methods, allowing for precise control over its structure and sequence. The compound is primarily sourced from synthetic methods rather than natural extraction due to its specific sequence requirements.
The synthesis of fMLPL typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial production, automated peptide synthesizers are utilized to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula of fMLPL is . Its structure includes a sequence of amino acids with a formyl group attached to the methionine residue. The InChI representation of fMLPL is:
The InChI Key for fMLPL is ZKIYNMGMEVRJAH-MLCQCVOFSA-N, which provides a unique identifier for chemical substances.
fMLPL can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The major products from these reactions often include oxidized or reduced forms of the peptide or peptides with substituted amino acids that may alter biological activity.
The mechanism of action of fMLPL primarily involves its interaction with GPCRs on neutrophils. Upon binding to these receptors:
Research indicates that fMLPL significantly enhances the respiratory burst in neutrophils when stimulated with pathogens like Escherichia coli .
fMLPL exhibits several notable physical and chemical properties:
These properties facilitate its use in biochemical assays and therapeutic applications.
fMLPL has several scientific applications:
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) is a prototypical agonist for Formyl Peptide Receptor 1 (FPR1), a Gi-protein-coupled receptor (GPCR) pivotal in innate immunity. Ligand binding triggers conformational changes in FPR1’s transmembrane domains, facilitating GTP-GDP exchange on associated Gαi proteins. This process dissociates the Gαi subunit from Gβγ, initiating downstream signaling cascades. Key events include:
Table 1: fMLF Binding Kinetics to FPR1 Across Cell Types
Cell Type | Binding Affinity (KD, nM) | Receptor Density (Sites/Cell) | Internalization |
---|---|---|---|
Neutrophils | 3.2 | ~40,000 | Rapid |
Lens Epithelial (FHL124) | 0.5 | ~2,500 | Resistant |
Osteoblasts | Not reported | Upregulated during differentiation | Moderate |
fMLF exhibits isoform-specific selectivity within the FPR family:
Table 2: Selectivity Profiles of fMLF Across FPR Isoforms
Receptor | Agonist Potency (EC50, nM) | Primary Signaling Pathways | Key Ligand Determinants |
---|---|---|---|
FPR1 | 1–10 | PLCβ/IP₃, CaMKII-ERK-CREB | N-formyl group, hydrophobic C-terminus |
FPR2 | >100 | ERK/p38 MAPK, β-arrestin | Longer peptides (e.g., fMIVIL) |
FPR3 | Inactive | Gi-independent | Requires acetylated peptides (e.g., F2L) |
fMLF-induced FPR1 activation triggers rapid intracellular Ca²⁺ mobilization, a cornerstone of leukocyte effector functions:
Table 3: Calcium-Dependent Leukocyte Functions Triggered by fMLF
Function | Key Mediators | Biological Outcome | Experimental Evidence |
---|---|---|---|
Chemotaxis | CaMKII, MLCK | Directed migration to infection sites | Blocked by PLC inhibitor U73122 [4] |
Degranulation | PKCα, SNARE complexes | Release of myeloperoxidase, elastase | Requires extracellular Ca²⁺ influx [4] |
Thrombus Augmentation | P-selectin exposure, αIIbβ3 activation | Enhanced platelet adhesion under flow | Abolished by FPR1 antagonist cyclosporine H [2] |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7